molecular formula C7H12F2O3 B1398129 Ethyl 2,2-difluoro-3-hydroxypentanoate CAS No. 1092693-68-9

Ethyl 2,2-difluoro-3-hydroxypentanoate

Cat. No. B1398129
Key on ui cas rn: 1092693-68-9
M. Wt: 182.16 g/mol
InChI Key: ZSYORKWIMLXNSC-UHFFFAOYSA-N
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Patent
US08592540B2

Procedure details

Into a 10-L glass flask with a dropping funnel, 784 g (purity: 98%, 4.30 mol) of 2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester, 300 mL of methanol and 2400 mL of water were added. The glass flask was cooled with ice water, followed by dropping 515 g (6.18 mol/1.4 eq) of 48% aqueous sodium hydroxide solution into the glass flask over 2 hours. The resulting solution was heated to room temperature and stirred for 1 hour. The completion of the reaction was confirmed by gas chromatography. The solution was washed twice with 800 mL of diisopropyl ether. The glass flask was again cooled with ice water. Then, 717 g (6.88 mmol/1.6 eq) of concentrated hydrochloric acid was dropped into the glass flask. After confirming that the pH of the solution was 1, the solution was stirred for 1 hour at room temperature. Subsequently, the solution was separated into an organic layer and an aqueous layer with the addition of 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate. The aqueous layer was extracted three times with 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate. The thus-obtained organic layers were combined and concentrated under a reduced pressure. With this, 683 g of 2,2-difluoro-3-hydroxy-pentanoic acid was obtained (yield: 98%, purity: 95%).
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
784 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
515 g
Type
reactant
Reaction Step Three
Quantity
717 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[C:5]([F:11])([F:10])[CH:6]([OH:9])[CH2:7][CH3:8])C.CO.[OH-].[Na+].Cl>O>[F:10][C:5]([F:11])([CH:6]([OH:9])[CH2:7][CH3:8])[C:4]([OH:12])=[O:3] |f:2.3|

Inputs

Step One
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
784 g
Type
reactant
Smiles
C(C)OC(C(C(CC)O)(F)F)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
2400 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
515 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
717 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
WASH
Type
WASH
Details
The solution was washed twice with 800 mL of diisopropyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The glass flask was again cooled with ice water
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Subsequently, the solution was separated into an organic layer
ADDITION
Type
ADDITION
Details
an aqueous layer with the addition of 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with 1000 mL of a mixed solution of diisopropyl ether and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)O)(C(CC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 683 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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